3-(4-Ethoxyphenyl)-4(3H)-quinazolinone belongs to the 4(3H)-quinazolinone class of compounds. These are heterocyclic compounds featuring a benzene ring fused with a pyrimidine ring, further substituted at various positions. This core structure serves as a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities [].
3-(4-ethoxyphenyl)-4(3H)-quinazolinone is a compound belonging to the quinazolinone class, which is characterized by a fused bicyclic structure containing both a benzene and a pyrimidine ring. Quinazolinones are of significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The compound is synthesized through various chemical reactions that involve the modification of quinazolinone derivatives.
3-(4-ethoxyphenyl)-4(3H)-quinazolinone is classified under heterocyclic compounds, specifically within the broader category of quinazolinones. These compounds are derived from anthranilic acid or its derivatives and can be synthesized using different methodologies that include cyclization reactions involving amines and carbonyl compounds. The compound itself has been studied for its potential pharmacological applications, particularly in the development of new therapeutic agents.
The synthesis of 3-(4-ethoxyphenyl)-4(3H)-quinazolinone typically involves the following steps:
For example, one synthetic route involves heating 2-amino-N-ethoxybenzamide with an appropriate aldehyde in the presence of an acid catalyst, leading to the formation of the quinazolinone ring through cyclization and subsequent dehydration steps .
The molecular structure of 3-(4-ethoxyphenyl)-4(3H)-quinazolinone features:
The molecular formula is , with a molecular weight of approximately 241.28 g/mol. The compound's melting point typically ranges between 210°C and 215°C, indicating its stability and crystalline nature .
3-(4-ethoxyphenyl)-4(3H)-quinazolinone can undergo various chemical transformations:
For example, oxidation using potassium permanganate can yield derivatives with additional functional groups on the quinazolinone framework .
The mechanism of action for compounds like 3-(4-ethoxyphenyl)-4(3H)-quinazolinone often involves interaction with specific biological targets such as enzymes or receptors. This interaction may inhibit or activate biological pathways relevant to disease processes.
Research indicates that quinazolinones may exert their effects by modulating signaling pathways involved in cell proliferation and apoptosis, making them potential candidates for cancer therapy .
Relevant data include its melting point (around 210°C) and spectral data confirming its structural integrity through techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) .
3-(4-ethoxyphenyl)-4(3H)-quinazolinone has been investigated for various applications:
3-(4-Ethoxyphenyl)-4(3H)-quinazolinone represents a structurally optimized derivative within the privileged 4(3H)-quinazolinone (4-Q) scaffold, characterized by the strategic incorporation of a 4-ethoxyphenyl moiety at the N3-position. This compound exemplifies the rational design of heterocyclic molecules leveraging the inherent bioactivity of the quinazolinone core while exploiting substituent effects for enhanced pharmacological or agrochemical targeting. Its chemical structure integrates a planar, electron-deficient benzopyrimidinone ring system coupled with a lipophilic ethoxy-substituted aryl group, creating a hybrid architecture capable of diverse biomolecular interactions. As a synthetic analogue inspired by natural quinazolinone alkaloids like vasicinone and tryptanthrin, it occupies a significant niche in contemporary research aimed at developing novel therapeutic and agrochemical agents with improved target specificity and metabolic stability [1] [7] [8].
The 4(3H)-quinazolinone (4-Q) core consists of a fused bicyclic system featuring a benzene ring conjugated with a pyrimidin-4(3H)-one unit. This planar, electron-deficient scaffold demonstrates remarkable structural versatility:
Source | Representative Compound | Core Structure | Key Substituents | Biological Role |
---|---|---|---|---|
Natural | Vasicinone | 4(3H)-Quinazolinone | C2-hydroxy, C3-spirocyclic | Bronchodilator |
Natural | Tryptanthrin | Indolo[2,1-b]quinazolinone | C6-C7 fused indole | Anti-inflammatory, Anticancer |
Natural | Febrifugine | 4(3H)-Quinazolinone + piperidine | C3-(4-piperidyl) side chain | Antimalarial |
Synthetic | 3-(4-Ethoxyphenyl) derivative | Simple 4(3H)-Quinazolinone | N3-(4-ethoxyphenyl) | Target-specific modulator (e.g., kinase inhibition) |
This structural plasticity facilitates optimization for target engagement, exemplified by marketed drugs like the antifungal proquinazid (N3-aryl 4-Q) and the anticancer idelalisib (quinazolinone-based PI3Kδ inhibitor) [8].
Quinazolinone chemistry has evolved significantly since Griess's 1869 synthesis of 2-cyano-3,4-dihydro-4-oxoquinazoline. Key historical milestones include:
Era | Compound/Class | Therapeutic/Agrochemical Use | Mechanistic Insight |
---|---|---|---|
1869 | 2-Cyano-4-oxoquinazoline | Synthetic milestone | First characterized derivative |
1903 | Quinazoline core | Foundation for SAR studies | Gabriel synthesis |
1951 | Methaqualone | Sedative-hypnotic | GABA receptor modulation |
1990s | Raltitrexed | Anticancer (colorectal) | Thymidylate synthase inhibition |
2000s | Proquinazid | Fungicide (cereals, vines) | Inhibition of spore germination |
2014 | Idelalisib | Anticancer (CLL, SLL) | PI3Kδ inhibition |
The 4-Q scaffold’s versatility is evidenced by its presence in molecules targeting >15 enzyme families, including kinases, reductases, and synthases [4] [8]. Contemporary research leverages this history to design advanced analogues like 3-(4-ethoxyphenyl)-4(3H)-quinazolinone, aiming for enhanced selectivity and reduced off-target effects.
The N3-aryl substituent, particularly 4-ethoxyphenyl, critically determines the physicochemical and biomolecular interaction profiles of 4-Q derivatives:
Substituent | Electronic Effect | Lipophilicity (logP) | Target Affinity Examples | Key Interactions |
---|---|---|---|---|
4-Ethoxyphenyl | Strong +R, Moderate +I | ~3.5 | Kinases (IC₅₀: 0.29–0.47 μM), GABA_A receptors | π-π stacking, Hydrophobic pocket filling |
4-Methoxyphenyl | Strong +R, Weak +I | ~2.9 | Moderate kinase/GABA affinity | Cation-π, Limited hydrophobic contact |
4-Fluorophenyl | Weak -I, Orthogonal | ~2.8 | Antibacterial/antifungal activity | Halogen bonding, Dipole interactions |
Phenyl (unsub.) | Neutral | ~2.4 | Low to moderate activity across targets | Van der Waals only |
These dynamics underscore the 4-ethoxyphenyl group as a strategic moiety for refining target engagement in next-generation 4-Q derivatives [3] [6] [8].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: